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Compound of Interest

Compound Name: 2-O-

Cat. No.: B049309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2'-O-substituted

oligonucleotide probes, particularly 2'-O-methyl (2'-O-Me) RNA probes, for cellular and

molecular imaging studies. These probes offer significant advantages over traditional DNA

probes for the detection and visualization of RNA molecules in both fixed and living cells.

Introduction to 2'-O-Substituted Probes
2'-O-substituted oligonucleotide probes are synthetic analogs of RNA that contain a

modification at the 2'-position of the ribose sugar. The most common modification is the

substitution of the hydroxyl group with a methyl group (2'-O-methyl), which confers several

advantageous properties. These probes can be labeled with fluorophores for direct

visualization or with other tags for indirect detection.

Key Advantages:

Enhanced Nuclease Resistance: The 2'-O-methylation protects the phosphodiester

backbone from degradation by cellular nucleases, increasing the probe's stability and

lifespan within the cell.[1]

Higher Affinity for RNA Targets: 2'-O-Me RNA probes form more stable duplexes with

complementary RNA strands compared to DNA probes of the same sequence.[2] This results

in higher melting temperatures (Tm) and allows for the use of shorter probes.[2]
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Faster Hybridization Kinetics: These probes exhibit faster binding to their target RNA

sequences, enabling more rapid experimental workflows.[1][2]

Ability to Bind Structured RNA: Due to their high affinity, 2'-O-Me probes can invade and

hybridize to regions of RNA that have a secondary structure, making more of the target

accessible.[2]

Improved Specificity: The use of shorter probes with high affinity enhances the discrimination

between perfectly matched and mismatched target sequences.[2]

Quantitative Data Presentation
The superior hybridization properties of 2'-O-methyl RNA probes compared to standard DNA

probes are evident in their melting temperatures (Tm).
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Probe
Type

Target
Probe
Length
(bases)

Tm (°C) Mismatch ΔTm (°C)
Referenc
e

2'-O-

Methyl

RNA

RNA 12 52 0 - [2]

DNA RNA 19 52 0 - [2]

2'-O-

Methyl

RNA

RNA 12 38 1 -14 [2]

DNA RNA 19 45 1 -7 [2]

2'-O-

Methyl

RNA

RNA 12 26 2 -26 [2]

DNA RNA 19 38 2 -14 [2]

2'-O-

Methyl

RNA

RNA 17 70 0 - [2]

DNA RNA 17 53 0 - [2]

Note: The data highlights that a much shorter 2'-O-methyl RNA probe can achieve the same

melting temperature as a longer DNA probe, and that the 2'-O-methyl RNA probe shows a

greater decrease in Tm with mismatches, indicating higher specificity.[2]
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Probe Type Target
Relative
Fluorescence
Intensity

Signal-to-
Noise Ratio

Reference

2'-O-Me RNA

(Linear)
U1 snRNA High High [1]

DNA (Linear) U1 snRNA
Low (diffuse

staining)
Low [1]

2'-O-Me RNA

(Molecular

Beacon)

U1 snRNA
Lower than linear

probe

Lower than linear

probe
[1]

LNA/2'-O-Me

RNA (Tiny

Molecular

Beacon)

oskar mRNA

4.7x higher than

2'-O-Me RNA

tiny beacon

Improved [3]

Note: Linear 2'-O-Me RNA probes provide a high signal-to-noise ratio for detecting abundant

nuclear RNAs in living cells.[1] The incorporation of Locked Nucleic Acids (LNAs) into 2'-O-Me

RNA probes can further enhance signal intensity.[3]

Experimental Protocols
Protocol 1: Synthesis and Fluorescent Labeling of 2'-O-
Methyl RNA Probes
This protocol outlines the general steps for the solid-phase synthesis of a 2'-O-methyl RNA

oligonucleotide with a 3'-amino modifier for subsequent fluorescent labeling.

Materials:

2'-O-Methyl RNA phosphoramidites (A, C, G, U)

3'-Amino-Modifier C7 CPG solid support

Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing solution,

deblocking solution)
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Ammonium hydroxide/methylamine (AMA) solution

Amine-reactive fluorescent dye (e.g., NHS-ester of Cy3, Cy5, or Alexa Fluor dyes)

Sodium bicarbonate buffer (0.1 M, pH 8.5)

HPLC system for purification

Procedure:

Automated Solid-Phase Synthesis:

1. The 2'-O-methyl RNA oligonucleotide is synthesized on an automated DNA/RNA

synthesizer using standard phosphoramidite chemistry.

2. The synthesis is performed on a 3'-Amino-Modifier CPG solid support to introduce a

primary amine at the 3' end of the probe.

Cleavage and Deprotection:

1. After synthesis, the solid support is treated with AMA solution at 65°C for 10 minutes to

cleave the oligonucleotide from the support and remove the protecting groups from the

nucleobases and phosphate backbone.

Purification of the Amino-Modified Oligonucleotide:

1. The crude amino-modified oligonucleotide is purified by reverse-phase HPLC.

2. The collected fractions are desalted using a suitable method (e.g., ethanol precipitation or

size-exclusion chromatography).

Fluorescent Labeling:

1. The purified amino-modified oligonucleotide is dissolved in 0.1 M sodium bicarbonate

buffer (pH 8.5).

2. The amine-reactive fluorescent dye (dissolved in DMSO) is added to the oligonucleotide

solution in a 5-10 fold molar excess.
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3. The reaction is incubated in the dark at room temperature for 2-4 hours or overnight at

4°C.

Purification of the Labeled Probe:

1. The fluorescently labeled 2'-O-methyl RNA probe is purified by reverse-phase HPLC to

remove the unconjugated dye and unlabeled oligonucleotide.

2. The final product is quantified by UV-Vis spectrophotometry.
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Workflow for Synthesis and Labeling of 2'-O-Me RNA Probes

Solid-Phase Synthesis
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Purification 1
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Automated Synthesis on 3'-Amino-Modifier CPG

AMA Treatment
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HPLC Purification of Amino-Modified Oligo

Purify

Conjugation with Amine-Reactive Dye
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HPLC Purification of Labeled Probe

Purify
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Probe Synthesis and Labeling Workflow

Protocol 2: Fluorescence in Situ Hybridization (FISH) for
RNA Detection in Fixed Cells
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This protocol describes the use of fluorescently labeled 2'-O-methyl RNA probes to detect

specific RNA transcripts in adherent cells grown on coverslips.

Materials:

Cells grown on sterile glass coverslips

Phosphate-buffered saline (PBS), RNase-free

4% Paraformaldehyde (PFA) in PBS, RNase-free

70% Ethanol, RNase-free

Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)

Wash Buffer (e.g., 50% formamide, 2x SSC)

Fluorescently labeled 2'-O-methyl RNA probe (10-50 ng/µL)

DAPI stain

Antifade mounting medium

Procedure:

Cell Fixation and Permeabilization:

1. Wash cells briefly with RNase-free PBS.

2. Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

3. Wash twice with RNase-free PBS.

4. Permeabilize cells by incubating in 70% ethanol for at least 1 hour at 4°C. (Cells can be

stored in 70% ethanol at 4°C for up to a week).

Hybridization:

1. Rehydrate cells by washing with RNase-free PBS.
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2. Pre-warm the hybridization buffer to 37°C.

3. Dilute the fluorescently labeled 2'-O-methyl RNA probe in the hybridization buffer.

4. Apply the hybridization solution containing the probe to the coverslip.

5. Incubate in a humidified chamber at 37°C for 2-4 hours or overnight.

Washing:

1. Wash the coverslips twice with pre-warmed Wash Buffer at 37°C for 15 minutes each.

2. Wash once with 2x SSC at room temperature for 5 minutes.

3. Wash once with PBS at room temperature for 5 minutes.

Counterstaining and Mounting:

1. Stain the nuclei with DAPI in PBS for 5 minutes at room temperature.

2. Wash briefly with PBS.

3. Mount the coverslip onto a microscope slide using an antifade mounting medium.

Imaging:

1. Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
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Workflow for RNA Fluorescence in Situ Hybridization (FISH)
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RNA FISH Experimental Workflow
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Protocol 3: Live-Cell RNA Imaging via Microinjection
This protocol describes the microinjection of fluorescently labeled 2'-O-methyl RNA probes into

the cytoplasm of living cells to visualize the localization and dynamics of RNA.[1]

Materials:

Cells cultured in glass-bottom dishes

Fluorescently labeled 2'-O-methyl RNA probe (5-10 µM in injection buffer)

Injection Buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl)

Microinjection system (micromanipulator, microinjector, and inverted microscope)

Femtotips or other microinjection needles

Procedure:

Preparation for Microinjection:

1. Prepare the fluorescently labeled 2'-O-methyl RNA probe solution in injection buffer and

centrifuge to remove any precipitates.

2. Load the probe solution into the microinjection needle.

3. Place the cell culture dish on the stage of the inverted microscope equipped with the

microinjection system.

Microinjection:

1. Identify the target cells for injection.

2. Carefully bring the microinjection needle to the surface of a cell and into the cytoplasm,

avoiding the nucleus.

3. Inject a small volume of the probe solution into the cytoplasm using a controlled pressure

pulse.
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4. Withdraw the needle carefully.

Live-Cell Imaging:

1. Immediately after injection, begin acquiring images using a time-lapse fluorescence

microscope.

2. Monitor the distribution and localization of the fluorescent probe over time. Probes

targeting nuclear RNAs will typically accumulate in the nucleus within minutes.[1]

3. For long-term imaging, maintain the cells at 37°C and 5% CO2 using a stage-top

incubator.

Workflow for Live-Cell RNA Imaging via Microinjection

Preparation

Microinjection
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Live-Cell Imaging Workflow

Application in Studying Signaling Pathways
2'-O-methyl RNA probes are powerful tools for investigating the role of RNA in cellular signaling

pathways. By targeting specific mRNAs or non-coding RNAs involved in a pathway,

researchers can visualize changes in their expression levels and subcellular localization in

response to stimuli, providing insights into gene regulation within the context of the signaling

cascade. For example, these probes could be used to study the expression of key components

of the MAPK or Wnt signaling pathways.
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Studying Signaling Pathways with 2'-O-Me RNA Probes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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